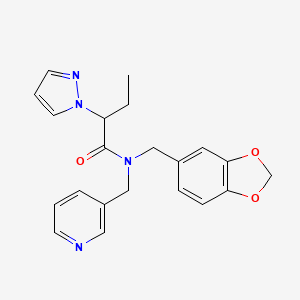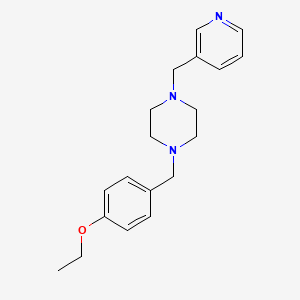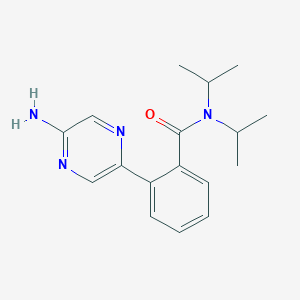![molecular formula C16H17N3O2 B5687434 2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)
2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole, commonly known as THIQ, is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
THIQ has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to bind selectively to the delta opioid receptor (DOR), which is involved in the modulation of pain, mood, and addiction. THIQ has been used as a tool to study the role of DOR in various physiological and pathological processes, such as neuropathic pain, depression, and drug addiction. THIQ has also been used to investigate the interaction between DOR and other receptors, such as the mu opioid receptor and the serotonin receptor.
作用機序
THIQ acts as a selective agonist of DOR, which means that it binds to and activates this receptor. Activation of DOR leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in pain signaling. THIQ also activates the G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. This mechanism of action accounts for the analgesic and anti-addictive effects of THIQ.
Biochemical and Physiological Effects:
THIQ has been shown to have potent analgesic effects in various animal models of pain, including neuropathic pain and inflammatory pain. THIQ has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and opioids, in animal models of addiction. THIQ has been shown to have antidepressant-like effects in animal models of depression. THIQ has also been shown to have anti-inflammatory effects, which may contribute to its analgesic effects.
実験室実験の利点と制限
THIQ is a useful tool for studying the role of DOR in various physiological and pathological processes. Its selective binding to DOR allows for the investigation of the specific effects of this receptor without interfering with other receptors. However, THIQ has some limitations for lab experiments. Its complex synthesis method and high cost may limit its availability for some researchers. Additionally, THIQ has a short half-life, which may require frequent administration in some experiments.
将来の方向性
There are several future directions for the study of THIQ. One direction is to investigate the role of DOR in other physiological and pathological processes, such as anxiety, stress, and memory. Another direction is to develop more selective and potent agonists of DOR that may have improved therapeutic potential. Additionally, the development of imaging techniques that allow for the visualization of DOR in vivo may facilitate the study of this receptor in living organisms.
合成法
THIQ can be synthesized through a multi-step process involving the reaction of 2,3-dimethylindole with various reagents such as ethyl chloroformate, hydrazine, and tetrahydrofuran. The final product is obtained through purification and isolation steps, such as column chromatography and recrystallization. The synthesis of THIQ is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
5-(2,3-dimethyl-1H-indol-7-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9-10(2)17-14-12(9)4-3-5-13(14)16-18-15(19-21-16)11-6-7-20-8-11/h3-5,11,17H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKZBUXSMUMUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C3=NC(=NO3)C4CCOC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[4-(6-isopropyl-4-pyrimidinyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5687373.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide](/img/structure/B5687394.png)

![[(3R*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687402.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)
![(3R*,4S*)-1-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5687421.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5687429.png)

![N-({1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5687441.png)
![N-(3,4-dimethylphenyl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5687454.png)